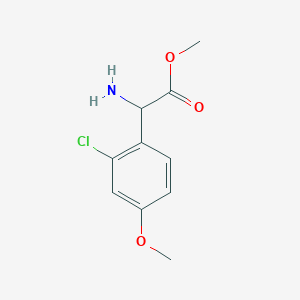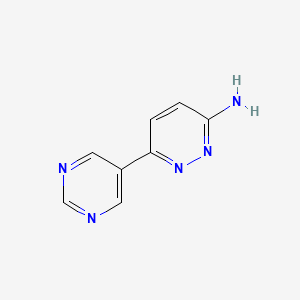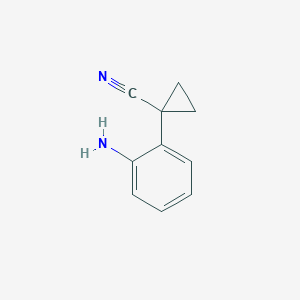
1-(2-Aminophenyl)cyclopropanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminophenyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C10H10N2 and a molecular weight of 158.2 g/mol . This compound is characterized by a cyclopropane ring attached to a phenyl group, which is further substituted with an amino group and a nitrile group.
Preparation Methods
The synthesis of 1-(2-Aminophenyl)cyclopropanecarbonitrile can be achieved through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Alkene Cyclopropanation: This method employs diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes.
These methods are commonly used in laboratory settings for the synthesis of cyclopropane-containing amino acids, which are structurally similar to this compound .
Chemical Reactions Analysis
1-(2-Aminophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the nitrile group, depending on the reaction conditions and reagents used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(2-Aminophenyl)cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural properties make it useful in studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play a crucial role in these interactions, influencing the compound’s reactivity and binding properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Aminophenyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
1-Aminocyclopropanecarboxylic Acid: Shares the cyclopropane ring but differs in the functional groups attached.
2-Aminophenylacetonitrile: Similar phenyl and nitrile groups but lacks the cyclopropane ring.
Cyclopropanecarbonitrile Derivatives: Various derivatives with different substituents on the cyclopropane ring.
The uniqueness of this compound lies in its specific combination of functional groups and the cyclopropane ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-(2-aminophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H10N2/c11-7-10(5-6-10)8-3-1-2-4-9(8)12/h1-4H,5-6,12H2 |
InChI Key |
LEXBYUPHVYRQDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B11727251.png)
![2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11727253.png)
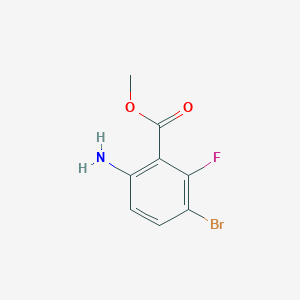
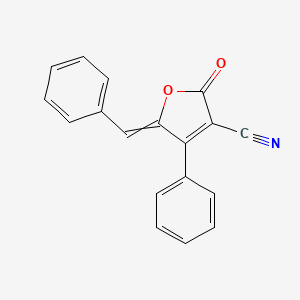
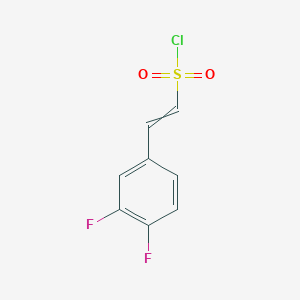
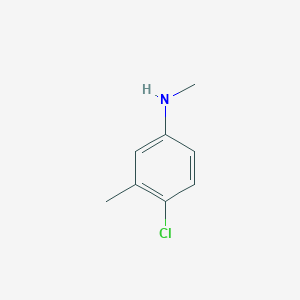
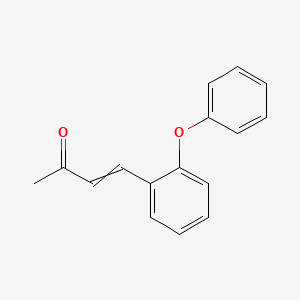
![3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B11727286.png)
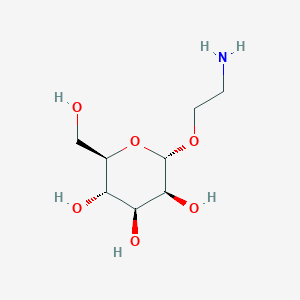
![4-[4-(Diethoxymethyl)phenyl]but-3-en-2-one](/img/structure/B11727296.png)
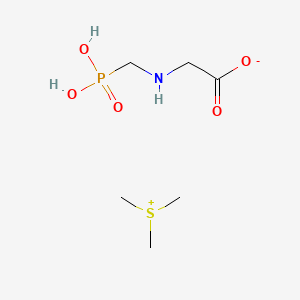
![2-[(E)-[(thiophen-2-yl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11727304.png)
